

An In-depth Technical Guide to Bis(2-hydroxyethyl)-dimethylazanium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bis(2-hydroxyethyl)-
dimethylazanium chloride*

Cat. No.: *B1329938*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl)-dimethylazanium chloride, also commonly known as Dimethyldiethanolammonium chloride, is a quaternary ammonium compound (QAC) with existing applications primarily in the industrial sector as a cationic surfactant, antistatic agent, and conditioning agent in personal care products.[1] While extensive research and quantitative data on its specific biological activities and potential applications in drug development are limited in publicly available literature, this guide aims to provide a comprehensive overview of its known chemical properties. Furthermore, by drawing parallels with structurally related and well-studied QACs, this document will explore potential mechanisms of action and toxicological profiles. This guide also presents generalized experimental protocols for the synthesis, characterization, and biological evaluation of novel QACs, which can serve as a foundational framework for researchers interested in exploring the pharmaceutical potential of this class of compounds.

Chemical and Physical Properties

Bis(2-hydroxyethyl)-dimethylazanium chloride is a quaternary ammonium salt. Its chemical structure consists of a central nitrogen atom bonded to two methyl groups and two 2-hydroxyethyl groups, with a chloride counterion.

Property	Value	Reference
IUPAC Name	bis(2-hydroxyethyl)-dimethylazanium chloride	[1][2]
Common Name	Dimethyldiethanolammonium chloride	[1]
CAS Number	38402-02-7	[1]
Molecular Formula	C6H16ClNO2	[1]
Molecular Weight	169.65 g/mol	[1]
Appearance	Colorless to white or off-white adhering crystalline powder or crystals.	[3][4]
Solubility	Soluble in water.	[5]

Potential Biological Activity and Mechanism of Action (Inferred from Related Quaternary Ammonium Compounds)

Direct studies on the specific biological activities of **bis(2-hydroxyethyl)-dimethylazanium chloride** in the context of drug development are scarce. However, the broader class of quaternary ammonium compounds (QACs) has well-documented antimicrobial properties. The primary mechanism of action for many QACs, such as Didecyldimethylammonium chloride (DDAC), involves the disruption of microbial cell membranes.[1]

The cationic nature of the nitrogen atom facilitates interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to:

- **Membrane Disorganization:** Alteration of the membrane's fluidity and integrity.
- **Increased Permeability:** Leakage of essential intracellular components, including ions, metabolites, and macromolecules like proteins and RNA.[1]

- **Enzyme Inhibition:** Disruption of membrane-bound enzymes critical for cellular processes.
- **Protein Denaturation:** At higher concentrations, QACs can cause denaturation of cytoplasmic proteins.

It is plausible that **bis(2-hydroxyethyl)-dimethylazanium chloride**, as a QAC, may exhibit similar antimicrobial properties through a membrane-disrupting mechanism. However, the presence of the two hydroxyl groups could influence its hydrophilicity and interaction with cell membranes, potentially leading to a different activity profile compared to QACs with long alkyl chains.

Toxicology Profile (Inferred from Related Quaternary Ammonium Compounds)

The toxicological profile of **bis(2-hydroxyethyl)-dimethylazanium chloride** has not been extensively reported. However, data from related QACs, such as Didecyldimethylammonium chloride (DDAC), indicate a potential for:

- **Skin and Eye Irritation:** QACs are known to be irritants to the skin and eyes, with the severity depending on the concentration.
- **Oral Toxicity:** Acute oral toxicity is a concern for QACs. For example, the oral LD50 of DDAC in rats is reported to be 84 mg/kg.
- **Aquatic Toxicity:** Many QACs are toxic to aquatic organisms.

It is important to note that the toxicity of a specific QAC is highly dependent on its chemical structure, particularly the nature of the alkyl chains. The shorter, hydrophilic 2-hydroxyethyl groups in **bis(2-hydroxyethyl)-dimethylazanium chloride** may result in a different toxicological profile compared to QACs with long, lipophilic alkyl chains. Any investigation into the biological applications of this compound would necessitate a thorough toxicological evaluation.

Experimental Protocols (Generalized for a Novel Quaternary Ammonium Compound)

Given the lack of specific published protocols for **bis(2-hydroxyethyl)-dimethylazanium chloride**, the following sections provide generalized methodologies for the synthesis, characterization, and in vitro evaluation of a novel QAC.

Synthesis of a Quaternary Ammonium Compound

A common method for the synthesis of QACs is the quaternization of a tertiary amine with an alkyl halide. For **bis(2-hydroxyethyl)-dimethylazanium chloride**, this would involve the reaction of dimethylethanolamine with 2-chloroethanol.

Materials:

- Dimethylethanolamine
- 2-Chloroethanol
- Acetonitrile (or another suitable polar aprotic solvent)
- Diatomaceous earth
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethylethanolamine in acetonitrile.
- Slowly add an equimolar amount of 2-chloroethanol to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure quaternary ammonium salt.
- Dry the final product under vacuum.

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of the synthesized compound.
- Procedure: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure of **bis(2-hydroxyethyl)-dimethylazanium chloride**.

Mass Spectrometry (MS):

- Purpose: To determine the molecular weight of the cation.
- Procedure: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS). The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the bis(2-hydroxyethyl)-dimethylazanium cation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Purpose: To identify the functional groups present in the molecule.
- Procedure: Acquire the FTIR spectrum of the solid sample. Characteristic peaks for O-H, C-H, C-N, and C-O bonds should be observed.

In Vitro Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay:

- Purpose: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

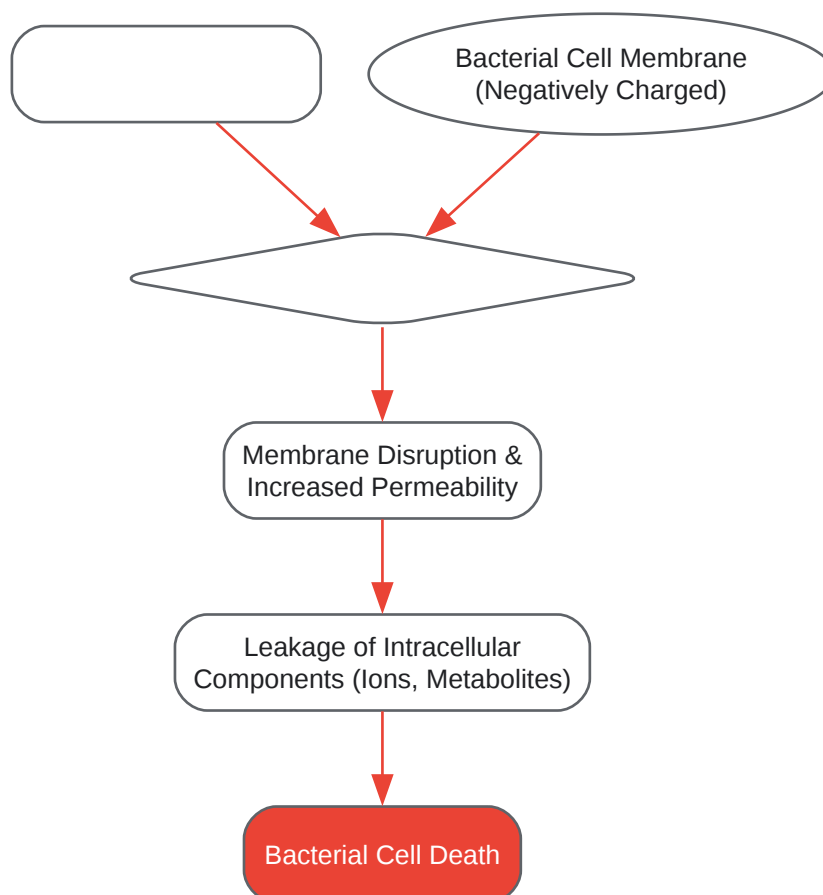
- Procedure (Broth Microdilution Method):
 - Prepare a stock solution of the test compound in a suitable solvent.
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
 - Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
 - Include positive (microorganism in medium without the compound) and negative (medium only) controls.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
 - The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay):

- Purpose: To assess the cytotoxic effect of the compound on a mammalian cell line.
- Procedure:
 - Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at a predetermined density and allow the cells to adhere overnight.
 - Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
 - After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations



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- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(2-hydroxyethyl)-dimethylazanium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329938#iupac-name-bis-2-hydroxyethyl-dimethylazanium-chloride]

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